N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-aminopropanoic acid
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Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-aminopropanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties . The structure of this compound includes a lupane skeleton, which is a common feature in many bioactive triterpenoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-aminopropanoic acid typically involves multiple steps, starting from naturally occurring triterpenoids such as betulinic acid. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the lupane skeleton.
Amidation: Formation of amide bonds by reacting the hydroxylated triterpenoid with amino acids or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce the triterpenoid precursors, followed by chemical modifications to introduce the desired functional groups. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups on the lupane skeleton can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-aminopropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in inflammation and cancer progression. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A naturally occurring triterpenoid with similar anti-cancer properties.
Ursolic Acid: Another triterpenoid known for its anti-inflammatory and anti-cancer activities.
Oleanolic Acid: A triterpenoid with hepatoprotective and anti-inflammatory properties.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-aminopropanoic acid is unique due to its specific structural modifications, which enhance its biological activity and selectivity compared to other triterpenoids. These modifications can improve its solubility, stability, and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
150840-55-4 |
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Molecular Formula |
C41H68N2O5 |
Molecular Weight |
669.0 g/mol |
IUPAC Name |
3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]propanoic acid |
InChI |
InChI=1S/C41H68N2O5/c1-27(2)28-16-22-41(36(48)43-25-12-10-8-9-11-13-33(45)42-26-19-34(46)47)24-23-39(6)29(35(28)41)14-15-31-38(5)20-18-32(44)37(3,4)30(38)17-21-40(31,39)7/h28-32,35,44H,1,8-26H2,2-7H3,(H,42,45)(H,43,48)(H,46,47)/t28-,29+,30-,31+,32-,35+,38-,39+,40+,41-/m0/s1 |
InChI Key |
ZRKCZIFJTFURSB-CNEDUANUSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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